8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine
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Overview
Description
8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrazolo[1,5-a][1,3,5]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amidine intermediate with cyanamide through a cyclization reaction. This method is favored due to its operational simplicity, short reaction times, and good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of photocatalyst-free visible light has been explored for the preparation of related compounds, which could be adapted for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloropyrazolo[1,5-a][1,3,5]triazine
- Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines
- 2-(4-Chlorobenzylamino)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8
Uniqueness
Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications .
Biological Activity
8-Bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolo[1,5-a][1,3,5]triazines and is characterized by the presence of bromine and chlorine substituents on its molecular structure. The exploration of its biological activity is critical for understanding its potential therapeutic applications.
- Molecular Formula : C5H2BrClN4
- Molecular Weight : 233.45 g/mol
- CAS Number : 1379336-80-7
Synthesis
The synthesis of this compound typically involves cyclization reactions between appropriate precursors. One common method includes the reaction of an amidine intermediate with cyanamide under specific conditions that favor good yields and operational simplicity .
Biological Activity Overview
Research has indicated that derivatives of pyrazolo[1,5-a][1,3,5]triazine exhibit a range of biological activities including:
- Anticancer Activity : Several studies have evaluated the anticancer properties of related compounds against various human cancer cell lines.
- Antimicrobial Properties : The potential for antimicrobial effects has also been noted in some derivatives.
- Inhibition of Protein Kinases : Some derivatives have been studied for their ability to inhibit specific protein kinases which are crucial in cancer cell proliferation.
Anticancer Activity
A study evaluated the cytotoxic effects of new acyclonucleosides containing a pyrazolo[4,3-e][1,2,4]triazine moiety against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The results indicated that none of the tested compounds exhibited significant cytotoxicity within the concentration range used . However, other studies have shown that modifications to the triazine core can enhance anticancer activity. For instance, sulphonamide derivatives demonstrated stronger cytotoxic effects than cisplatin in MCF-7 cells .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes or cellular receptors.
- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways through caspase activation .
- Inhibition of Kinases : Certain compounds in this class have been reported to inhibit kinases involved in cancer progression.
Case Studies
- Study on Anticancer Activity :
- Mechanistic Insights into Apoptosis :
Data Summary Table
Compound Class | Activity Type | Cell Lines Tested | Key Findings |
---|---|---|---|
Pyrazolo[4,3-e][1,2,4]triazines | Anticancer | MCF-7, K562 | No significant cytotoxicity observed |
Sulphonamide Derivatives | Anticancer | MCF-7 | Stronger activity than cisplatin |
Various Derivatives | Enzyme Inhibition | Not specified | Potential inhibition of protein kinases |
Properties
IUPAC Name |
8-bromo-4-chloropyrazolo[1,5-a][1,3,5]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-10-11-4(3)8-2-9-5(11)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNZNPBYBAGNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C1Br)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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